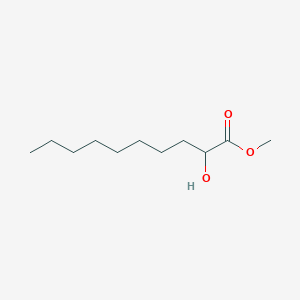

Methyl 2-hydroxydecanoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHKXSXAGVRUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Analysis of Methyl 2-hydroxydecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-hydroxydecanoate (C₁₁H₂₂O₃), a fatty acid methyl ester of interest in various research and development contexts. Due to the limited availability of public experimental spectra, this document presents a combination of available experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data. The methodologies provided are based on established protocols for the analysis of similar long-chain functionalized esters.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Mass spectrometry data is based on experimental findings, while NMR and IR data are predicted based on the compound's structure and typical values for its functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.18 | dd | 1H | H-2 (-CH(OH)-) |

| ~3.75 | s | 3H | -OCH₃ (Methyl Ester) |

| ~2.5 (variable) | br s | 1H | -OH |

| ~1.65 | m | 2H | H-3 (-CH₂-) |

| ~1.2-1.4 | m | 12H | H-4 to H-9 (-(CH₂)₆-) |

| ~0.88 | t | 3H | H-10 (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~175.5 | C-1 (C=O, Ester) |

| ~70.5 | C-2 (-CH(OH)-) |

| ~52.0 | -OCH₃ (Methyl Ester) |

| ~34.0 | C-3 |

| ~31.8 | C-8 |

| ~29.4 | C-6, C-7 |

| ~29.2 | C-5 |

| ~24.9 | C-4 |

| ~22.6 | C-9 |

| ~14.1 | C-10 |

Table 3: Experimental Mass Spectrometry (GC-MS) Data

Source: PubChem CID 549544

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 69 | Most Abundant |

| 55 | 2nd Most Abundant |

| 83 | 3rd Most Abundant |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2925, ~2855 | Strong | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1200, ~1100 | Strong | C-O Stretch (Ester and Alcohol) |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data presented above. These methodologies are standard for the analysis of fatty acid methyl esters and similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (B151607) (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes

-

Volumetric glassware

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer.

-

Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.

-

-

Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to confirm the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column). The oven temperature is programmed to ramp up to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

An In-depth Technical Guide to the Biological Significance of Alpha-Hydroxy Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-hydroxy fatty acid esters represent a specific subclass of fatty acid esters of hydroxy fatty acids (FAHFAs), a recently identified class of endogenous lipids with diverse biological activities. While much of the research has focused on the broader FAHFA class, this technical guide consolidates the current understanding of the specific biological significance of alpha-hydroxy fatty acid esters. This document delves into their crucial roles as structural components of ceramides (B1148491) in the epidermal barrier and the myelin sheath of the nervous system. It also explores their potential signaling functions, drawing inferences from the activities of the broader FAHFA family, including their anti-inflammatory and anti-diabetic properties mediated through G-protein coupled receptors. This guide provides a comprehensive overview of their biosynthesis, metabolism, and analytical quantification, supplemented with detailed experimental protocols and quantitative data to support further research and drug development in this emerging field.

Introduction to Alpha-Hydroxy Fatty Acid Esters

Alpha-hydroxy fatty acids (α-HFAs) are fatty acids that contain a hydroxyl group on the carbon atom adjacent to the carboxyl group (C-2). When the carboxyl group of an α-HFA is esterified with another fatty acid, it forms an alpha-hydroxy fatty acid ester. These molecules are part of the larger class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs).

FAHFAs are characterized by a fatty acid linked via an ester bond to a hydroxy fatty acid. The position of the hydroxyl group on the hydroxy fatty acid can vary, leading to a wide range of isomers with potentially distinct biological functions. While research has extensively explored the anti-diabetic and anti-inflammatory properties of the broader FAHFA class, particularly isomers like 9-palmitic acid-hydroxy-stearic acid (9-PAHSA), the specific roles of alpha-hydroxy fatty acid esters as independent signaling molecules are less well-defined.[1][2][3]

The primary recognized significance of α-HFAs lies in their incorporation into more complex lipids, namely ceramides. Alpha-hydroxy ceramides are critical components of the skin's stratum corneum and the myelin sheath in the nervous system, where they contribute to barrier function and structural integrity.[4][5]

Biological Significance in the Epidermal Barrier

The stratum corneum, the outermost layer of the epidermis, provides a crucial barrier against water loss and external insults. This barrier function is largely attributed to its unique lipid composition, which is rich in ceramides, cholesterol, and free fatty acids.[6] Alpha-hydroxy ceramides, which contain an α-HFA N-acylated to a sphingoid base, are essential for maintaining the structural integrity and permeability of the epidermal barrier.[5][7]

Biosynthesis of Alpha-Hydroxy Ceramides

The synthesis of α-hydroxy ceramides involves the hydroxylation of a fatty acid at the alpha-position, followed by its incorporation into a ceramide backbone.

The key enzyme in this pathway is Fatty Acid 2-Hydroxylase (FA2H) , which catalyzes the α-hydroxylation of fatty acids.[4] Subsequently, Ceramide Synthases (CerS) facilitate the N-acylation of a sphingoid base with the α-HFA to form the α-hydroxy ceramide.[8]

Function in Epidermal Barrier Integrity

The presence of the α-hydroxyl group in ceramides is thought to increase the polarity of the lipid head group, which may enhance hydrogen bonding interactions within the lipid lamellae of the stratum corneum. These interactions are critical for the formation of a highly ordered and impermeable barrier.[5] Deficiencies in α-hydroxy ceramides have been associated with skin disorders characterized by a compromised barrier function.[5]

Role in the Nervous System

In the central and peripheral nervous systems, the myelin sheath is a lipid-rich membrane that insulates axons, enabling rapid saltatory conduction of nerve impulses. A major component of myelin is galactosylceramide, and a significant portion of these are α-hydroxylated.[2]

Alpha-Hydroxy Galactosylceramides in Myelin

Alpha-hydroxy galactosylceramides are synthesized from α-hydroxy ceramides. The enzyme FA2H is highly expressed in oligodendrocytes and Schwann cells, the myelin-producing cells of the central and peripheral nervous systems, respectively.[4] The α-hydroxylation of fatty acids is considered a rate-determining step in the synthesis of these essential myelin lipids.[2]

The presence of the α-hydroxyl group in galactosylceramides is believed to be crucial for the stability and proper functioning of the myelin sheath.[4]

Broader Biological Activities as Part of the FAHFA Class

While specific signaling roles for free alpha-hydroxy fatty acid esters are not yet well-established, the broader FAHFA class exhibits significant anti-inflammatory and anti-diabetic properties.[1][9] It is plausible that alpha-hydroxy isomers contribute to this activity profile.

Activation of G-Protein Coupled Receptors

Many of the biological effects of FAHFAs are mediated through the activation of G-protein coupled receptors (GPCRs), particularly GPR40 (also known as FFA1) and GPR120 (also known as FFA4).[1][10]

Activation of GPR40 in pancreatic β-cells by FAHFAs potentiates glucose-stimulated insulin secretion.[11][12] GPR120 activation, particularly in macrophages and adipocytes, is associated with anti-inflammatory effects.[13] Studies have shown that different FAHFA isomers can have varying potencies at these receptors, suggesting that the position of the hydroxyl group is a key determinant of activity.[1] However, specific data on the efficacy of alpha-hydroxy fatty acid esters at these receptors is currently limited.

Quantitative Data

Quantitative data for specific alpha-hydroxy fatty acid esters are scarce in the literature. The following tables summarize available data for the broader FAHFA class and for ceramides containing alpha-hydroxy fatty acids.

Table 1: Activation of GPR40 by various FAHFA Isomers

| FAHFA Isomer (at 50 or 100 µM) | GPR40 Activation (Fold over control) |

| 5-PAHSA | ~2.5 |

| 9-PAHSA | ~3.0 |

| 13-PAHSA | ~2.0 |

| 5-OAHSA | ~2.8 |

| 9-OAHSA | ~3.5 |

| 13-OAHSA | ~2.5 |

| Data derived from studies on HEK293T cells stably expressing mouse GPR40.[1] |

Table 2: Ceramide Composition in Human Stratum Corneum

| Ceramide Subclass | Average Content (µg/mL) in healthy skin |

| CER[NDS] | 33.63 |

| CER[NS] | 27.59 |

| CER[NH] | 108.57 |

| CER[NP] | 220.75 |

| CER[ADS] | 149.20 |

| CER[AS] | 43.06 |

| CER[AH] | 22.78 |

| CER[AP] | - |

| CER[EODS] | - |

| CER[EOS] | - |

| CER[EOH] | - |

| CER[EOP] | - |

| Data from noninvasive quantitative analysis of ceramide in the skin of a healthy Chinese population.[14] Note: CER[A...] denotes ceramides with alpha-hydroxy fatty acids. |

Experimental Protocols

Extraction and Analysis of FAHFAs from Biological Samples

This protocol is a general method for the extraction and analysis of FAHFAs, which can be adapted for the specific detection of alpha-hydroxy isomers.

Protocol: Lipid Extraction (Bligh-Dyer Method) [15]

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

-

Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8. Centrifuge to separate the phases.

-

Collection: Collect the lower organic phase containing the lipids.

-

Drying: Dry the lipid extract under a stream of nitrogen.

Protocol: Solid Phase Extraction (SPE) for FAHFA Enrichment [15]

-

Column Preparation: Condition a silica SPE cartridge with hexane (B92381).

-

Sample Loading: Load the dried lipid extract, redissolved in a small volume of hexane.

-

Washing: Wash the column with hexane to remove neutral lipids.

-

Elution: Elute the FAHFAs with a mixture of hexane and ethyl acetate (B1210297) (e.g., 95:5), followed by pure ethyl acetate.

-

Drying and Reconstitution: Dry the eluate and reconstitute in a suitable solvent for LC-MS analysis.

Protocol: LC-MS/MS Analysis [9][15]

-

Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, such as water with formic acid and acetonitrile/isopropanol with formic acid, to separate the FAHFA isomers.

-

Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for targeted quantification, with specific precursor-to-product ion transitions for different FAHFA species. The fragmentation pattern can help in distinguishing between different positional isomers.[9]

Synthesis of Alpha-Hydroxy Ceramides

This protocol describes a general method for the chemical synthesis of ceramides, including those with alpha-hydroxy fatty acids.[16][17]

-

Activation of Fatty Acid: Activate the carboxyl group of the alpha-hydroxy fatty acid. This can be achieved using a carbodiimide (B86325) reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

-

Coupling Reaction: React the activated alpha-hydroxy fatty acid with a sphingoid base (e.g., sphingosine (B13886) or phytosphingosine) in an appropriate organic solvent (e.g., dichloromethane).

-

Purification: Purify the resulting alpha-hydroxy ceramide using column chromatography on silica gel.

Future Perspectives and Conclusion

The field of alpha-hydroxy fatty acid esters is still in its nascent stages. While their structural roles within complex lipids like ceramides are well-recognized and of significant biological importance, their potential functions as independent signaling molecules remain largely unexplored. Future research should focus on:

-

Elucidating Specific Signaling Pathways: Investigating whether free alpha-hydroxy fatty acid esters have unique receptors and downstream signaling pathways distinct from other FAHFA isomers.

-

Defining their Bioactivity Profile: Systematically screening alpha-hydroxy fatty acid esters for their anti-inflammatory, anti-diabetic, and other biological activities.

-

Developing Targeted Therapeutics: Exploring the therapeutic potential of modulating the levels or activity of specific alpha-hydroxy fatty acid esters or their metabolic enzymes in skin disorders and neurological diseases.

References

- 1. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid alpha-hydroxylation and its relation to myelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods | Semantic Scholar [semanticscholar.org]

- 4. A mammalian fatty acid hydroxylase responsible for the formation of alpha-hydroxylated galactosylceramide in myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipotype.com [lipotype.com]

- 6. scientificspectator.com [scientificspectator.com]

- 7. lipotype.com [lipotype.com]

- 8. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling the Elusive Natural Occurrence of Methyl 2-hydroxydecanoate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of Methyl 2-hydroxydecanoate. Despite its availability as a synthetic standard, extensive literature review reveals a significant scarcity of documented evidence for its presence in natural sources. This document summarizes the limited existing data, discusses the occurrence of closely related compounds, and provides a hypothetical framework for its future discovery and analysis. The guide is intended to serve as a foundational resource for researchers investigating novel fatty acid esters and their potential biological activities.

Introduction

This compound (C₁₁H₂₂O₃) is a fatty acid methyl ester that has been cataloged and is commercially available for research purposes. While the synthesis and chemical properties of this compound are established, its natural origins remain largely unconfirmed. The study of naturally occurring fatty acid derivatives is a burgeoning field, with implications for drug discovery, flavor and fragrance development, and chemical ecology. This guide aims to provide a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of this compound and to propose methodologies for its potential discovery and characterization.

Natural Occurrence: A Landscape of Limited Evidence

A thorough examination of scientific databases and literature indicates that this compound has not been definitively identified as a naturally occurring compound in any specific plant, animal, or microorganism. The majority of references to this molecule are found in chemical supplier catalogs, where it is listed as a synthetic standard for research applications[1][2][3][4][5][6][7][8][9].

While direct evidence is lacking, the presence of structurally similar compounds in nature suggests that the biosynthesis of this compound is plausible.

Closely Related Naturally Occurring Compounds

The most significant lead in the investigation of the natural occurrence of 2-hydroxydecanoic acid esters comes from the analysis of plant volatiles. A study on the chemical composition of sea buckthorn (Hippophae rhamnoides) identified isobutyl 2-hydroxydecanoate in the volatile emissions from female plants[10]. This finding is critical as it confirms the natural synthesis of the 2-hydroxydecanoic acid moiety and its esterification.

Furthermore, various other isomers and derivatives of hydroxydecanoate have been reported in natural sources:

-

Ethyl 5-hydroxydecanoate (B1195396): This compound is recognized as a flavor and fragrance agent[11][12][13][14][15]. Its presence in raspberry fruit volatiles has been documented[16][17].

-

3-Hydroxydecanoic acid and its derivatives: These are known bacterial metabolites and can play a role in plant-microbe interactions by triggering immune responses in plants like Arabidopsis[18]. 3-Hydroxydecanoate has also been identified as a metabolite in the gut microbiome and is associated with metabolic conditions in mammals[19][20].

-

10-Hydroxydecanoate: This has been identified as a serum metabolite in mice, with its levels influenced by gut bacteria[21][22].

The natural occurrence of these related compounds is summarized in the table below.

Quantitative Data on this compound and Related Compounds

Due to the absence of confirmed natural sources of this compound, no quantitative data on its concentration in any natural matrix is available. The table below presents a summary of the current state of knowledge, highlighting the data gap for the target compound.

| Compound | Natural Source | Type of Organism | Concentration | Reference |

| This compound | Not Reported | N/A | N/A | N/A |

| Isobutyl 2-hydroxydecanoate | Sea Buckthorn (Hippophae rhamnoides) | Plant | Not Quantified | [10] |

| Ethyl 5-hydroxydecanoate | Raspberry (Rubus idaeus) | Plant | 0.8% of total volatiles | [16][17] |

| 3-Hydroxydecanoic acid | Various Bacteria | Microorganism | Not specified | [18] |

| 10-Hydroxydecanoate | Mouse Serum (influenced by gut microbiota) | Animal/Microorganism | Not specified | [21][22] |

Hypothetical Experimental Protocol for Discovery and Analysis

For researchers aiming to investigate the potential natural occurrence of this compound, a generalized experimental workflow is proposed. This protocol is based on established methods for the analysis of fatty acid methyl esters from biological samples.

Sample Collection and Preparation

-

Source Material: Select a candidate organism, for example, a plant species from a genus known to produce a variety of fatty acid derivatives.

-

Extraction:

-

For volatile compounds, utilize headspace solid-phase microextraction (HS-SPME) or solvent extraction with a non-polar solvent like hexane.

-

For non-volatile esters, perform a total lipid extraction using a modified Folch or Bligh-Dyer method.

-

-

Transesterification (for total fatty acid profiling): If analyzing total fatty acid content, the lipid extract can be subjected to acid- or base-catalyzed transesterification to convert all fatty acids to their methyl esters.

Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax) is suitable for separating fatty acid methyl esters.

-

Injector: Use a split/splitless injector. The injection mode will depend on the expected concentration of the analyte.

-

Oven Program: A temperature gradient from a low initial temperature (e.g., 40 °C) to a high final temperature (e.g., 250 °C) is used to separate compounds based on their boiling points.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Collect full scan mass spectra to identify unknown compounds.

-

-

Compound Identification:

-

Compare the retention time and mass spectrum of the unknown peak with that of an authentic This compound standard.

-

Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification.

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Quantification

-

Internal Standard: Add a known amount of an internal standard (a compound not expected to be in the sample, e.g., a deuterated analog or a fatty acid methyl ester with an odd number of carbons) to the sample before extraction.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and analyze them by GC-MS to generate a calibration curve.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation and identification of volatile and semi-volatile compounds from a plant source, which could be applied to the search for this compound.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of natural product chemistry. While direct evidence is currently absent from the scientific literature, the identification of the closely related isobutyl 2-hydroxydecanoate in sea buckthorn provides a strong impetus for further investigation.

Future research should focus on:

-

Targeted Screening: Performing comprehensive GC-MS analysis of a wide range of organisms, particularly those known to produce diverse fatty acid derivatives. The Hippophae genus would be a logical starting point.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the hydroxylation and esterification of decanoic acid in organisms found to produce 2-hydroxydecanoate esters.

-

Biological Activity Assessment: Should this compound be identified from a natural source, its biological activities should be thoroughly investigated to understand its ecological role and potential for therapeutic or other applications.

This technical guide serves to summarize the current void in our knowledge and to provide a roadmap for future research that may ultimately uncover the natural origins of this compound.

References

- 1. superchroma.com.tw [superchroma.com.tw]

- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. stratech.co.uk [stratech.co.uk]

- 5. scribd.com [scribd.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. superchroma.com.tw [superchroma.com.tw]

- 8. labtorg.kz [labtorg.kz]

- 9. doras.dcu.ie [doras.dcu.ie]

- 10. tandfonline.com [tandfonline.com]

- 11. Ethyl 5-hydroxydecanoate - Immunomart [immunomart.com]

- 12. ebiohippo.com [ebiohippo.com]

- 13. ethyl 5-hydroxydecanoate, 75587-06-3 [perflavory.com]

- 14. parchem.com [parchem.com]

- 15. Ethyl 5-hydroxydecanoate | C12H24O3 | CID 13580494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Vancomycin-Induced Modulation of Gram-Positive Gut Bacteria and Metabolites Remediates Insulin Resistance in iNOS Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Vancomycin-Induced Modulation of Gram-Positive Gut Bacteria and Metabolites Remediates Insulin Resistance in iNOS Knockout Mice [frontiersin.org]

Methyl 2-Hydroxydecanoate: A Versatile Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 2-hydroxydecanoate, a chiral α-hydroxy ester, has emerged as a valuable and versatile building block in asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl and an ester group at a stereogenic center, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex, high-value molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the (R)- and (S)-enantiomers of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the fields of organic chemistry, drug discovery, and materials science.

Properties and Characterization

This compound is a colorless to pale yellow liquid with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol .[1] The presence of a chiral center at the C-2 position gives rise to two enantiomers, (R)- and (S)-methyl 2-hydroxydecanoate, which exhibit distinct optical rotations. The physical and spectroscopic properties of the racemic mixture and individual enantiomers are crucial for their characterization and application.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | (R)-Methyl 2-hydroxydecanoate | (S)-Methyl 2-hydroxydecanoate | Racemic this compound |

| Molecular Formula | C₁₁H₂₂O₃ | C₁₁H₂₂O₃ | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol | 202.29 g/mol | 202.29 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Specific Rotation ([α]D) | Data not available in searched results | Data not available in searched results | Not applicable |

| ¹H NMR (CDCl₃, ppm) | Typical shifts: 4.2 (dd), 3.8 (s), 1.8-1.2 (m), 0.9 (t) | Typical shifts: 4.2 (dd), 3.8 (s), 1.8-1.2 (m), 0.9 (t) | Consistent with structure[1] |

| ¹³C NMR (CDCl₃, ppm) | Typical shifts: 175, 70, 52, 34, 32, 29, 25, 23, 14 | Typical shifts: 175, 70, 52, 34, 32, 29, 25, 23, 14 | Consistent with structure[1] |

Enantioselective Synthesis of this compound

The preparation of enantiomerically pure this compound is paramount for its use as a chiral building block. Two primary strategies are employed: asymmetric synthesis and kinetic resolution of the racemate.

Asymmetric Synthesis: (R)-Methyl 2-Hydroxydecanoate via Asymmetric Hydrogenation

The asymmetric hydrogenation of the prochiral precursor, methyl 2-oxodecanoate, using a chiral ruthenium-BINAP catalyst is a highly efficient method for producing (R)-methyl 2-hydroxydecanoate with high enantioselectivity.[2][3]

Figure 1: Asymmetric hydrogenation of methyl 2-oxodecanoate.

Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-Oxodecanoate [2]

-

Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (2.2 mol%). Add anhydrous, degassed methanol (B129727) and stir the mixture at room temperature for 30 minutes to generate the active catalyst.

-

Hydrogenation: To the catalyst solution, add methyl 2-oxodecanoate (1.0 equiv).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 atm).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: Upon completion, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane (B92381)/ethyl acetate (B1210297) gradient) to afford enantiomerically enriched (R)-methyl 2-hydroxydecanoate.

Table 2: Representative Data for Asymmetric Hydrogenation of β-Keto Esters [3]

| Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

| Methyl 3-oxobutanoate | Ru-BINAP | Methanol | >95 | >98 |

| Ethyl 3-oxobutanoate | Ru-BINAP | Ethanol | >95 | >98 |

Kinetic Resolution of Racemic this compound

Lipase-catalyzed kinetic resolution is a powerful and environmentally benign method for separating the enantiomers of racemic this compound. This method relies on the enantioselective acylation of one enantiomer by a lipase (B570770), typically Candida antarctica lipase B (CALB), leaving the other enantiomer unreacted.[4][5]

Figure 2: Lipase-catalyzed kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [4][5]

-

Reaction Setup: To a solution of racemic this compound (1.0 equiv) in an appropriate organic solvent (e.g., hexane or toluene), add an acyl donor such as vinyl acetate (1.5-2.0 equiv).

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).

-

Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by GC or chiral HPLC until approximately 50% conversion is achieved.

-

Work-up and Separation: Filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate under reduced pressure.

-

Separate the resulting (S)-methyl 2-hydroxydecanoate from the (R)-methyl 2-acetoxydecanoate by silica gel column chromatography.

-

Hydrolysis of the Acetate: To obtain (R)-methyl 2-hydroxydecanoate, hydrolyze the purified (R)-methyl 2-acetoxydecanoate using a mild base (e.g., K₂CO₃ in methanol).

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Hydroxy Esters [4]

| Substrate | Lipase | Acyl Donor | Conversion (%) | ee (Substrate) (%) | ee (Product) (%) |

| Racemic 1-phenylethanol | CALB | Vinyl acetate | ~50 | >99 | >99 |

| Racemic 2-octanol | CALB | Vinyl acetate | ~50 | >99 | >99 |

Applications in Synthesis

The enantiopure forms of this compound are valuable precursors for the synthesis of a variety of biologically active molecules, including insect pheromones and natural lactones.

Synthesis of Insect Pheromones

Chiral 2-hydroxy esters are common intermediates in the synthesis of insect pheromones. For instance, (R)-sulcatol, the aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus, can be synthesized from a chiral precursor derived from (R)-methyl 2-hydroxydecanoate.[6][7] Although a direct synthetic route from this compound is not detailed in the searched literature, the general strategy involves chain modification and functional group transformations while preserving the stereochemistry at the hydroxyl-bearing carbon.

Figure 3: General synthetic pathway to (R)-sulcatol.

Synthesis of Natural Lactones

(S)-Methyl 2-hydroxydecanoate can serve as a precursor for the synthesis of naturally occurring δ-lactones, such as (R)-massoia lactone, a compound with a characteristic coconut-like aroma found in the bark of the Massoia tree.[7][8] The synthesis would involve reduction of the ester to the corresponding diol, followed by selective oxidation and cyclization.

Experimental Protocol: Conceptual Synthesis of (R)-Massoia Lactone from (S)-Methyl 2-hydroxydecanoate

-

Reduction: Reduce the ester functionality of (S)-methyl 2-hydroxydecanoate to the corresponding 1,2-diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent.

-

Protection: Selectively protect the primary alcohol of the resulting diol.

-

Oxidation: Oxidize the secondary alcohol to a ketone.

-

Deprotection and Cyclization: Remove the protecting group from the primary alcohol and induce intramolecular cyclization (lactonization) under acidic or basic conditions to form the δ-lactone ring of (R)-massoia lactone.

Conclusion

This compound, in its enantiomerically pure forms, represents a highly valuable and versatile chiral building block for organic synthesis. The well-established methods of asymmetric hydrogenation and lipase-catalyzed kinetic resolution provide efficient access to both (R)- and (S)-enantiomers with high optical purity. These chiral synthons open avenues for the stereoselective synthesis of a wide array of complex natural products and biologically active molecules, underscoring their importance in modern drug discovery and the development of fine chemicals. The detailed protocols and compiled data in this guide are intended to facilitate the practical application of this compound in research and development settings.

References

- 1. This compound | C11H22O3 | CID 549544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Asymmetric synthesis of (R)-sulcatol | Department of Chemistry [chem.ox.ac.uk]

- 7. CN102653531B - Synthesis method of massoia lactone - Google Patents [patents.google.com]

- 8. CN102653531A - Synthesis method of massoia lactone - Google Patents [patents.google.com]

The Pivotal Role of 2-Hydroxy Fatty Acids in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy fatty acids (2-OH-FAs) are crucial components of sphingolipids, a class of lipids integral to membrane structure and cellular signaling. The presence of a hydroxyl group at the C2 position of the fatty acyl chain confers unique biochemical properties to these molecules, influencing membrane stability, cell signaling, and various physiological processes. This technical guide provides a comprehensive overview of the role of 2-OH-FAs in sphingolipid metabolism, detailing their biosynthesis and degradation, their functional significance in health and disease, and methodologies for their study. Particular emphasis is placed on the key enzyme responsible for their synthesis, Fatty Acid 2-Hydroxylase (FA2H), and their involvement in critical signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development investigating the multifaceted world of sphingolipid biology.

Introduction to 2-Hydroxy Fatty Acids and Sphingolipids

Sphingolipids are a complex and diverse class of lipids characterized by a sphingoid base backbone. When this backbone is N-acylated with a fatty acid, it forms a ceramide, the central molecule of sphingolipid metabolism from which more complex sphingolipids are derived. A significant modification to this structure is the hydroxylation of the fatty acid at the C2 position, giving rise to 2-hydroxy sphingolipids. These lipids are particularly abundant in the nervous system, skin, and kidneys[1][2][3]. The introduction of the hydroxyl group alters the polarity and hydrogen-bonding capacity of the lipid, impacting membrane fluidity and the formation of specialized membrane domains[4].

Mutations in the gene encoding Fatty Acid 2-Hydroxylase (FA2H), the primary enzyme responsible for the synthesis of 2-OH-FAs, are linked to severe neurological disorders, highlighting the critical role of these lipids in maintaining nervous system function[1][5][6]. Furthermore, altered levels of 2-hydroxy sphingolipids have been implicated in various cancers, suggesting their involvement in tumor progression and cell signaling[7][8][9].

Metabolism of 2-Hydroxy Fatty Acids in Sphingolipids

The metabolism of 2-OH-FAs is a tightly regulated process involving their synthesis via hydroxylation and subsequent incorporation into sphingolipids, followed by their eventual degradation.

Biosynthesis of 2-Hydroxy Sphingolipids

The synthesis of 2-hydroxy sphingolipids follows the general de novo ceramide synthesis pathway, with an additional hydroxylation step.

-

Fatty Acid Hydroxylation: The key step is the hydroxylation of a long-chain fatty acid at the C2 position. This reaction is primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) , an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum[5][8]. FA2H introduces a hydroxyl group, converting a fatty acid into a 2-hydroxy fatty acid[3].

-

Acyl-CoA Synthesis: The newly synthesized 2-OH-FA is then activated to its CoA ester, 2-hydroxy acyl-CoA.

-

Ceramide Synthesis: Ceramide synthases (CerS) then catalyze the N-acylation of a sphingoid base (like sphinganine) with the 2-hydroxy acyl-CoA to form dihydroceramide[10].

-

Desaturation: Dihydroceramide desaturase introduces a double bond into the sphinganine (B43673) backbone to form 2-hydroxy ceramide.

-

Formation of Complex Sphingolipids: 2-hydroxy ceramide can then be further metabolized to form more complex sphingolipids such as 2-hydroxy sphingomyelin (B164518), 2-hydroxy galactosylceramide, and 2-hydroxy glucosylceramide.

Another enzyme, Phytanoyl-CoA 2-hydroxylase (PhyH) , is involved in the α-oxidation of phytanic acid, a branched-chain fatty acid. While its primary role is in the degradation of phytanic acid, it can also hydroxylate straight-chain fatty acyl-CoAs in vitro, suggesting a potential alternative pathway for 2-OH-FA synthesis[11][12][13].

dot digraph "Biosynthesis_of_2_Hydroxy_Sphingolipids" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Fatty_Acid [label="Fatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; FA2H [label="FA2H", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Hydroxy_FA [label="2-Hydroxy Fatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Acyl_CoA_Synthetase [label="Acyl-CoA\nSynthetase", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Hydroxy_Acyl_CoA [label="2-Hydroxy\nAcyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Sphinganine [label="Sphinganine", fillcolor="#F1F3F4", fontcolor="#202124"]; CerS [label="Ceramide\nSynthase (CerS)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Hydroxy_DHCer [label="2-Hydroxy\nDihydroceramide", fillcolor="#F1F3F4", fontcolor="#202124"]; DES [label="Dihydroceramide\nDesaturase (DES)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Hydroxy_Cer [label="2-Hydroxy\nCeramide", fillcolor="#FBBC05", fontcolor="#202124"]; Complex_SLs [label="Complex 2-Hydroxy\nSphingolipids", fillcolor="#34A853", fontcolor="#FFFFFF"];

Fatty_Acid -> FA2H [arrowhead=none]; FA2H -> Two_Hydroxy_FA; Two_Hydroxy_FA -> Acyl_CoA_Synthetase [arrowhead=none]; Acyl_CoA_Synthetase -> Two_Hydroxy_Acyl_CoA; Sphinganine -> CerS [dir=none]; Two_Hydroxy_Acyl_CoA -> CerS [dir=none]; CerS -> Two_Hydroxy_DHCer; Two_Hydroxy_DHCer -> DES [arrowhead=none]; DES -> Two_Hydroxy_Cer; Two_Hydroxy_Cer -> Complex_SLs; }

Figure 1: Biosynthesis pathway of 2-hydroxy sphingolipids.Degradation of 2-Hydroxy Sphingolipids

The degradation of 2-hydroxy sphingolipids occurs primarily in the peroxisomes via the α-oxidation pathway.

-

Hydrolysis: Complex 2-hydroxy sphingolipids are first broken down to 2-hydroxy ceramide by various hydrolases. Acid ceramidase then hydrolyzes 2-hydroxy ceramide into a sphingoid base and a free 2-OH-FA.

-

Peroxisomal α-oxidation: The free 2-OH-FA is transported to the peroxisome where it undergoes α-oxidation. This process involves the removal of one carbon atom from the carboxyl end of the fatty acid. The key enzyme in this pathway is phytanoyl-CoA 2-hydroxylase (PhyH) which, in this context, acts on the 2-hydroxy fatty acyl-CoA. The process generates a fatty acid that is one carbon shorter and formyl-CoA. This shorter fatty acid can then enter the β-oxidation pathway for complete degradation.

dot digraph "Degradation_of_2_Hydroxy_Sphingolipids" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Complex_SLs [label="Complex 2-Hydroxy\nSphingolipids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolases [label="Hydrolases", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Two_Hydroxy_Cer [label="2-Hydroxy\nCeramide", fillcolor="#FBBC05", fontcolor="#202124"]; Acid_Ceramidase [label="Acid Ceramidase", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Two_Hydroxy_FA [label="2-Hydroxy Fatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Sphingoid_Base [label="Sphingoid Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxisome [label="Peroxisome", shape=septagon, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Oxidation [label="α-Oxidation\n(PhyH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Shorter_FA [label="Fatty Acid\n(n-1 carbons)", fillcolor="#F1F3F4", fontcolor="#202124"]; Formyl_CoA [label="Formyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

Complex_SLs -> Hydrolases [arrowhead=none]; Hydrolases -> Two_Hydroxy_Cer; Two_Hydroxy_Cer -> Acid_Ceramidase [arrowhead=none]; Acid_Ceramidase -> Two_Hydroxy_FA; Acid_Ceramidase -> Sphingoid_Base; Two_Hydroxy_FA -> Peroxisome; Peroxisome -> Alpha_Oxidation [arrowhead=none]; Alpha_Oxidation -> Shorter_FA; Alpha_Oxidation -> Formyl_CoA; }

Figure 2: Degradation pathway of 2-hydroxy sphingolipids.Quantitative Data on 2-Hydroxy Fatty Acids and Related Enzymes

The levels of 2-hydroxy fatty acids and the activity of the enzymes involved in their metabolism vary significantly across different tissues and disease states.

Distribution of 2-Hydroxy Fatty Acids

| Tissue/Cell Type | 2-Hydroxy Fatty Acid Species | Relative Abundance | Reference |

| Myelin (Brain) | Galactosylceramide and Sulfatide | >50% of total galactolipids are 2-hydroxylated[6][14] | [6][14] |

| Skin (Stratum Corneum) | Ceramides (B1148491) | ~40% of ceramides contain 2-OH-FAs[3] | [3] |

| Patient Fibroblasts (FA2H mutation) | C20:1 Hydroxylated Sphingomyelin | Reduced to 1/10th of control levels[14] | [14] |

| Lung Adenocarcinoma | 2-Hydroxyhexosylceramides | Increased compared to other lung cancer subtypes[15] | [15] |

Enzyme Kinetics

| Enzyme | Substrate | Km | Vmax | Reference |

| FA2H | Tetracosanoic acid | <0.18 µM | Not specified | [16] |

| PhyH | Phytanoyl-CoA, 3-methylhexadecanoyl-CoA | Not specified | Not specified | [11][12][17] |

Note: Detailed Vmax values are often context-dependent and not always available in the literature in standardized units.

Functional Roles of 2-Hydroxy Sphingolipids

The unique structural properties of 2-hydroxy sphingolipids underpin their diverse and critical functions in cellular biology.

Membrane Stability and Organization

The hydroxyl group of 2-OH-FAs can participate in hydrogen bonding networks within the cell membrane. In the myelin sheath, this property is crucial for the tight packing and stability of the lipid layers, which is essential for proper nerve insulation and conduction[14]. In the skin, 2-hydroxy ceramides are vital for the formation of the lamellar structures in the stratum corneum, which create a permeable barrier to prevent water loss and protect against environmental insults[3][18][19][20].

Cell Signaling

2-Hydroxy ceramides are not merely structural components; they are also potent signaling molecules.

Exogenously added 2-hydroxy ceramides have been shown to be more potent inducers of apoptosis than their non-hydroxylated counterparts[5]. The (R)-enantiomer of 2'-hydroxy-C16-ceramide, the naturally occurring form, rapidly induces apoptosis in glioma cells[1]. This process involves the modulation of key signaling pathways, including the Akt and MAP kinase (MAPK) pathways[1][5]. Specifically, treatment with (R)-2'-hydroxy-ceramide leads to the dephosphorylation of Akt and alterations in the phosphorylation status of p38, ERK1/2, and JNK MAP kinases[1]. This suggests that 2-hydroxy ceramides can activate distinct apoptotic signaling cascades[21][22].

dot digraph "Apoptosis_Signaling_Pathway" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Two_OH_Cer [label="2-Hydroxy Ceramide\n((R)-enantiomer)", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK1/2, JNK)", fillcolor="#F1F3F4", fontcolor="#202124"]; pMAPK [label="p-MAPK (Altered)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Two_OH_Cer -> Akt [label="Inhibits\n(Dephosphorylation)"]; Akt -> pAkt [style=invis]; Two_OH_Cer -> MAPK [label="Modulates\n(Phosphorylation)"]; MAPK -> pMAPK [style=invis]; pAkt -> Apoptosis [style=invis]; pMAPK -> Apoptosis; }

Figure 3: Simplified signaling pathway of 2-hydroxy ceramide-induced apoptosis.Role in Disease

Given their fundamental roles, dysregulation of 2-hydroxy sphingolipid metabolism is implicated in a range of diseases.

-

Neurodegenerative Diseases: Mutations in the FA2H gene lead to a group of neurodegenerative disorders, including hereditary spastic paraplegia and leukodystrophies[7][8][9][10]. The resulting deficiency in 2-hydroxy sphingolipids in the myelin leads to its progressive degradation and neurological dysfunction.

-

Cancer: The expression of FA2H and the levels of 2-hydroxy sphingolipids are altered in various cancers[23]. In some cancers, like gastric cancer, lower FA2H expression is associated with a poorer prognosis[24][25]. Conversely, in lung adenocarcinoma, high FA2H expression is linked to the accumulation of 2-hydroxyhexosylceramides[15]. These findings suggest a complex, context-dependent role for these lipids in cancer biology, potentially influencing tumor growth, metastasis, and drug resistance[23][26].

Experimental Protocols

Studying the role of 2-hydroxy fatty acids in sphingolipid metabolism requires specialized techniques for their extraction, detection, and the measurement of related enzyme activities.

Lipid Extraction from Tissues and Cultured Cells

A common and effective method for extracting sphingolipids is a modified Bligh-Dyer method.

Protocol:

-

Homogenization: Homogenize tissue samples or cell pellets in a suitable buffer.

-

Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 ratio, v/v) to the homogenate. For cultured cells, this can be done directly in the culture dish after washing with PBS[27].

-

Phase Separation: Add chloroform and water to create a two-phase system.

-

Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for downstream analysis[27][28].

dot digraph "Lipid_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

Sample [label="Tissue or Cell Pellet", fillcolor="#F1F3F4", fontcolor="#202124"]; Homogenization [label="Homogenize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Addition [label="Add Chloroform/Methanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase_Separation [label="Add Chloroform/Water\n(Phase Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Organic_Phase [label="Collect Organic Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Drying [label="Evaporate Solvent\n(Nitrogen Stream)", fillcolor="#FBBC05", fontcolor="#202124"]; Reconstitution [label="Reconstitute in\nAppropriate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Downstream Analysis\n(e.g., LC-MS/MS)", fillcolor="#F1F3F4", fontcolor="#202124"];

Sample -> Homogenization; Homogenization -> Solvent_Addition; Solvent_Addition -> Phase_Separation; Phase_Separation -> Organic_Phase; Organic_Phase -> Drying; Drying -> Reconstitution; Reconstitution -> Analysis; }

Figure 4: General workflow for sphingolipid extraction.Analysis of 2-Hydroxy Sphingolipids by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual sphingolipid species, including their 2-hydroxylated forms[29][30][31][32].

Methodology:

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate the different sphingolipid species based on their polarity and acyl chain length[28].

-

Ionization: The separated lipids are ionized, typically using electrospray ionization (ESI).

-

Mass Analysis: The ionized lipids are then introduced into a tandem mass spectrometer. Specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification[30]. The presence of the 2-hydroxyl group results in a characteristic mass shift that allows for its specific detection.

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

The activity of FA2H can be measured in vitro using a gas chromatography-mass spectrometry (GC-MS) based assay[6][33].

Protocol:

-

Enzyme Source: Microsomal fractions prepared from tissues or cells expressing FA2H are used as the enzyme source.

-

Reaction Mixture: The reaction mixture contains the enzyme source, a deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid), and an electron transfer system consisting of NADPH, an NADPH regeneration system, and purified NADPH:cytochrome P450 reductase[6].

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Extraction and Derivatization: The reaction is stopped, and the lipids are extracted. The 2-hydroxylated product is then derivatized (e.g., to a trimethylsilyl (B98337) ether derivative) to make it volatile for GC analysis[6].

-

GC-MS Analysis: The derivatized product is quantified by GC-MS by monitoring the specific mass-to-charge ratio of the deuterated 2-hydroxy fatty acid.

dot digraph "FA2H_Activity_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

Enzyme_Source [label="Microsomal Fraction\n(FA2H source)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Setup [label="Incubate with:\n- Deuterated Fatty Acid\n- NADPH & Regeneration System\n- P450 Reductase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Lipid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(e.g., TMS ether)", fillcolor="#FBBC05", fontcolor="#202124"]; GC_MS [label="Quantification by GC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activity [label="FA2H Activity", fillcolor="#F1F3F4", fontcolor="#202124"];

Enzyme_Source -> Reaction_Setup; Reaction_Setup -> Extraction; Extraction -> Derivatization; Derivatization -> GC_MS; GC_MS -> Activity; }

Figure 5: Workflow for the in vitro FA2H activity assay.Cell Culture and Metabolic Labeling

Studying the metabolism of 2-hydroxy sphingolipids in a cellular context can be achieved through metabolic labeling experiments in cultured cells[34][35][36].

Protocol:

-

Cell Culture: Culture cells of interest under standard conditions.

-

Precursor Labeling: Incubate the cells with a stable isotope-labeled precursor of sphingolipid synthesis, such as [13C]-serine or a labeled fatty acid.

-

Lipid Extraction and Analysis: After a defined labeling period, extract the lipids and analyze them by LC-MS/MS. The incorporation of the stable isotope into 2-hydroxy sphingolipids and their downstream metabolites can be tracked, providing insights into their synthesis and turnover rates.

Conclusion and Future Directions

2-Hydroxy fatty acids are integral to the structure and function of sphingolipids, with profound implications for cellular and organismal physiology. Their roles in maintaining membrane integrity, particularly in the nervous system and skin, and their involvement in critical signaling pathways such as apoptosis, underscore their importance in health and disease. The development of sophisticated analytical techniques has enabled a deeper understanding of their complex metabolism and has paved the way for investigating their potential as therapeutic targets and biomarkers.

Future research should focus on elucidating the precise molecular mechanisms by which 2-hydroxy sphingolipids exert their signaling functions, including the identification of their direct protein targets. Further investigation into the regulation of FA2H and other enzymes involved in their metabolism will provide a more complete picture of how their levels are controlled in different physiological and pathological contexts. For drug development professionals, the modulation of 2-hydroxy sphingolipid levels presents a promising, albeit complex, avenue for therapeutic intervention in a range of diseases, from neurodegenerative disorders to cancer. A thorough understanding of the principles and methodologies outlined in this guide will be essential for advancing our knowledge of these fascinating and functionally diverse molecules.

References

- 1. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. "Sphingolipids in Neurodegenerative Diseases" by Xueyang Pan, Debdeep Dutta et al. [digitalcommons.library.tmc.edu]

- 11. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. 2-hydroxylated sphingomyelin profiles in cells from patients with mutated fatty acid 2-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enzyme Kinetics [www2.chem.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. caymanchem.com [caymanchem.com]

- 19. Dietary sphingolipids improve skin barrier functions via the upregulation of ceramide synthases in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fatty acid 2-hydroxylation inhibits tumor growth and increases sensitivity to cisplatin in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mass Spectrometric Analysis of Bioactive Sphingolipids in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 31. lipidmaps.org [lipidmaps.org]

- 32. lipidmaps.org [lipidmaps.org]

- 33. researchgate.net [researchgate.net]

- 34. Protocol for measuring sphingolipid metabolism in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 36. Protocol for measuring sphingolipid metabolism in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Hydroxydecanoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxydecanoic acid is a medium-chain fatty acid characterized by a hydroxyl group at the alpha-position of the carboxylic acid.[1][2][3] While not as ubiquitously studied as some other fatty acids, it and its derivatives have garnered interest in various scientific fields, including microbiology, pharmacology, and cosmetics.[4][5][6] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 2-hydroxydecanoic acid and its derivatives, with a focus on quantitative data, experimental protocols, and signaling pathways.

Discovery and History

The discovery of 2-hydroxydecanoic acid is rooted in the study of bacterial lipids. It was identified as a component of the lipophilic portion of the lipopolysaccharide fraction of the aerobic bacterium Pseudomonas ovalis.[5][7][8][9] The biosynthesis in this organism involves the direct hydroxylation of a fatty acid precursor.[9]

While the history of 2-hydroxydecanoic acid itself is not extensively documented, its derivatives, particularly those found in natural products, have a more detailed history. A prominent example is 10-hydroxy-2-decenoic acid (10-HDA), a major lipid component of royal jelly, the exclusive food of queen bees. The synthesis of 10-HDA was first reported in the 1960s.[10] This discovery spurred research into the biological activities of this and other related hydroxy fatty acids.

Synthesis of 2-Hydroxydecanoic Acid and Its Derivatives

The synthesis of 2-hydroxydecanoic acid and its derivatives can be achieved through various chemical and enzymatic methods.

Chemical Synthesis

A general method for the synthesis of 2-hydroxydecanoic acid involves the oxidation of 2-hydroxyoctanoic acid.[4] More specific and stereoselective synthetic routes have been developed for various hydroxy fatty acids, which can be adapted for 2-hydroxydecanoic acid. These often involve steps like organocatalytic synthesis of chiral epoxides followed by reactions with Grignard reagents or alkynylation.[11][12]

Synthesis of 2-Hydroxydecanoic Acid Esters:

Methyl esters of hydroxy fatty acids are common derivatives used for analytical purposes and as synthetic intermediates.[13]

Synthesis of 2-Hydroxydecanoic Acid Amides:

Amides of fatty acids are of interest for their potential biological activities.[14]

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of hydroxy fatty acids. Fatty acid hydratases are enzymes that catalyze the hydration of unsaturated fatty acids to their corresponding hydroxy derivatives.[3] Cytochrome P450 monooxygenases can also be employed for the ω-hydroxylation of fatty acids, which can then be further modified.[15]

Biological Activities and Quantitative Data

Derivatives of hydroxydecanoic acid and other hydroxy fatty acids have shown a range of biological activities, including antiproliferative and signaling effects.

Antiproliferative Activity

Studies on hydroxystearic acid (HSA) regioisomers have demonstrated that the position of the hydroxyl group influences their antiproliferative activity against various cancer cell lines.[4][16] For instance, 5-, 7-, and 9-hydroxystearic acids have shown growth inhibitory effects.[4][16] While specific IC50 values for 2-hydroxydecanoic acid are not widely reported, the data from related compounds suggest that this class of molecules has potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Reference |

| 9-Hydroxystearic acid | HT29 (Colon Cancer) | 10 - 50 | [17] |

| 9-Hydroxystearic acid | MCF-7 (Breast Cancer) | 10 - 50 | [17] |

| 9-Hydroxystearic acid | HeLa (Cervical Cancer) | 10 - 50 | [17] |

| 9-Hydroxystearic acid | U2OS (Osteosarcoma) | 10 - 50 | [17] |

| 9-Hydroxystearic acid | J6 (Leukemia) | 10 - 50 | [17] |

| Compound 1 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | 10 - 50 | [7] |

| Compound 1 (Oleoyl Hybrid) | PC-3 (Prostate Cancer) | 10 - 50 | [7] |

| Compound 1 (Oleoyl Hybrid) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [7] |

| Compound 2 (Oleoyl Hybrid) | HTB-26 (Breast Cancer) | 10 - 50 | [7] |

| Compound 2 (Oleoyl Hybrid) | PC-3 (Prostate Cancer) | 10 - 50 | [7] |

| Compound 2 (Oleoyl Hybrid) | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [7] |

Signaling Activity

Medium-chain hydroxy fatty acids have been identified as ligands for G-protein coupled receptors (GPCRs), suggesting their role in cellular signaling.

| Compound | Receptor | Effect | EC50 (µM) | Reference |

| 2-Hydroxy-octanoic acid | HCA3 | GTPγS-binding | 4 | [2] |

| 3-Hydroxy-octanoic acid | HCA3 | GTPγS-binding | 8 | [2] |

Signaling Pathways

G-Protein Coupled Receptor (GPCR) Signaling

3-Hydroxydecanoic acid, a close analog of 2-hydroxydecanoic acid, is an agonist for both the G-protein coupled receptor 84 (GPR84) and the hydroxycarboxylic acid receptor 3 (HCA3).[18][19][20] These receptors are involved in regulating immune responses and metabolism.[2][8][21][22]

-

GPR84 Signaling: Activation of GPR84 by 3-hydroxydecanoic acid leads to pro-inflammatory signaling. This pathway is dependent on the coupling to the Gα15 protein, which subsequently activates the ERK pathway.[18][19] Interestingly, this activation does not appear to involve β-arrestin-2 recruitment.[21][23]

-

HCA3 Signaling: In contrast, activation of HCA3 by 3-hydroxyoctanoic acid results in anti-inflammatory effects. This receptor couples to Gαi/o proteins, leading to the recruitment of β-arrestin-2.[2][8][21]

Histone Deacetylase (HDAC) Inhibition

Some hydroxy fatty acids have been shown to act as histone deacetylase (HDAC) inhibitors.[11][12] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[15][24] By inhibiting HDACs, these fatty acids can induce histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[1][25][26] Specifically, some studies suggest that certain hydroxy fatty acids selectively inhibit class I HDACs.[11][12]

Experimental Protocols

Synthesis of 2-Hydroxydecanoic Acid Methyl Ester

This protocol is a general representation based on standard esterification procedures.

Materials:

-

2-Hydroxydecanoic acid

-

Methanol (B129727) (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-hydroxydecanoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine and dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-hydroxydecanoate.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of hydroxy fatty acids.[27]

Workflow:

Procedure:

-

Lipid Extraction: Extract total lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer).

-

Saponification and Methylation (Optional): If analyzing total fatty acids, saponify the lipid extract and then methylate the free fatty acids to form fatty acid methyl esters (FAMEs).

-

Derivatization: Derivatize the hydroxyl group to a more volatile and thermally stable form, typically a trimethylsilyl (B98337) (TMS) ether, using a silylating agent like BSTFA.

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program to separate the FAMEs based on their boiling points and polarity.

-

The eluting compounds are introduced into the mass spectrometer.

-

Acquire mass spectra using electron ionization (EI).

-

-

Data Analysis:

-

Identify the 2-hydroxydecanoic acid derivative based on its retention time and mass spectrum (characteristic fragment ions).

-

Quantify the compound by comparing its peak area to that of an internal standard.

-

Conclusion

2-Hydroxydecanoic acid and its derivatives represent a class of molecules with interesting biological activities and potential therapeutic applications. While research on the parent compound is somewhat limited, studies on its derivatives and structurally related hydroxy fatty acids have provided valuable insights into their synthesis, antiproliferative effects, and roles in cellular signaling through GPCRs and HDAC inhibition. Further investigation is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development to explore this promising area of research.

References

- 1. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 3. 2-Hydroxydecanoic Acid | C10H20O3 | CID 21488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Hydroxydecanoic acid | TargetMol [targetmol.com]

- 6. 2-HYDROXYDECANOIC ACID | 5393-81-7 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. CN103159617A - Method for synthesis of 10-hydroxy-2-decenoic acid - Google Patents [patents.google.com]

- 11. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity [mdpi.com]

- 12. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DL-2-HYDROXYDECANOIC ACID METHYL ESTER Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Antiproliferative activity of synthetic fatty acid amides from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [arts.units.it]

- 17. researchgate.net [researchgate.net]

- 18. Hydroxycarboxylic acid receptor 3 and GPR84-Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells & nbsp; | SLU publication database (SLUpub) [publications.slu.se]

- 19. Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors | Semantic Scholar [semanticscholar.org]

- 23. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 25. Fatty acids as histone deacetylase inhibitors: Old biochemistry tales in a new life sciences town - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-hydroxydecanoate from Decanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of methyl 2-hydroxydecanoate, a valuable intermediate in various research and development applications. The synthesis is a two-step process commencing with the α-hydroxylation of decanoic acid to yield 2-hydroxydecanoic acid, which is subsequently esterified to produce the target compound. The protocols are based on established chemical transformations, including an efficient α-chlorination/hydrolysis sequence and the Fischer esterification method. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and workflow visualizations to aid in experimental setup and execution.

Introduction

This compound is a hydroxylated fatty acid methyl ester that finds applications in the synthesis of bioactive molecules and as a component in the study of fatty acid metabolism. Its synthesis from the readily available starting material, decanoic acid, involves the introduction of a hydroxyl group at the alpha position, followed by esterification. This document outlines a reliable and reproducible methodology for this transformation.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

α-Hydroxylation of Decanoic Acid: Decanoic acid is first converted to its α-chloro derivative, which is then hydrolyzed to 2-hydroxydecanoic acid.

-